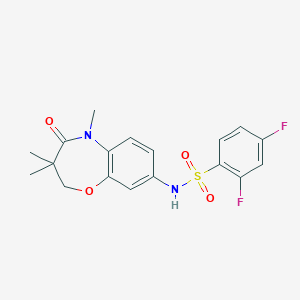

2,4-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide

Description

Properties

IUPAC Name |

2,4-difluoro-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F2N2O4S/c1-18(2)10-26-15-9-12(5-6-14(15)22(3)17(18)23)21-27(24,25)16-7-4-11(19)8-13(16)20/h4-9,21H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMMHUZHMLZHUKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F)N(C1=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F2N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzoxazepine core. This can be achieved through cyclization reactions involving appropriate precursors. The introduction of fluorine atoms is often carried out using fluorinating agents under controlled conditions to ensure selective substitution. The sulfonamide group is introduced through sulfonation reactions, typically using sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The reaction conditions are carefully controlled to minimize by-products and ensure the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2,4-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atoms and sulfonamide group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various derivatives with modified functional groups.

Scientific Research Applications

Chemical Properties and Structure

Chemistry

In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. It is utilized in various organic reactions due to its unique functional groups.

Table 2: Reaction Types Involving the Compound

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized using agents like potassium permanganate. |

| Reduction | Reduction reactions can be performed using sodium borohydride. |

| Substitution | The fluorine atoms can participate in nucleophilic substitutions. |

Biology

The compound has been investigated for its potential biological activities, including:

- Antimicrobial Properties : Studies indicate that it may exhibit activity against various bacterial strains.

- Anticancer Activity : Preliminary research suggests potential cytotoxic effects on cancer cell lines.

Case Study: Anticancer Activity

Research conducted on similar sulfonamide derivatives has shown promising results in inhibiting tumor growth. For instance, compounds with structural similarities have demonstrated significant antiproliferative activity against human cancer cell lines with IC50 values ranging from 5 to 50 nM .

Medicine

In medicinal chemistry, the compound is explored for therapeutic applications targeting specific enzymes or receptors involved in disease pathways. Its unique structure allows it to bind selectively to these targets, modulating their activity.

Table 3: Potential Therapeutic Applications

| Application Type | Description |

|---|---|

| Drug Development | Investigated as a candidate for new drug formulations targeting metabolic diseases. |

| Enzyme Inhibition | Potential to inhibit specific enzymes related to disease progression. |

Industry

The compound is also utilized in the production of specialty chemicals and materials known for unique properties derived from its fluorinated structure.

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of fluorine atoms and the sulfonamide group can enhance its binding affinity and selectivity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

*Calculated molecular weight based on analogous structures.

Functional Group Variations

- Sulfonamide vs. Amide: The target compound’s sulfonamide group (SO₂NH) is more acidic (pKa ~10) compared to amides (pKa ~17–25) due to the electron-withdrawing sulfonyl moiety.

- Fluorine vs. Methyl/CF₃ Substituents : The 2,4-difluoro configuration on the target’s benzene ring provides moderate electron withdrawal and steric compactness, whereas methyl groups (e.g., ) increase hydrophobicity. The trifluoromethyl group () introduces stronger electron withdrawal and greater metabolic stability .

Substituent Positioning and Conformational Effects

- Benzene Ring Substituents : The 2,4-difluoro arrangement in the target creates a distinct electrostatic profile compared to the 2,6-difluoro isomer (). Positional differences influence dipole moments and π-π stacking interactions .

- Benzoxazepine Core Modifications : The 3,3,5-trimethyl groups in the target enforce a boat-like conformation in the benzoxazepine ring, as observed in related N-acylbenzodiazepines . In contrast, the 5-ethyl substitution in may favor a chair conformation, altering binding pocket compatibility .

Crystallographic and Structural Insights

- Ring Puckering : The target’s trimethyl-substituted benzoxazepine core likely adopts a puckered conformation, as defined by Cremer-Pople coordinates . This contrasts with less-substituted analogs, where reduced steric hindrance allows planar ring geometries .

- Hydrogen Bonding: The sulfonamide group in the target participates in hydrogen-bonding networks, as seen in crystallographic studies of similar sulfonamides .

Biological Activity

2,4-Difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide (CAS Number: 922041-10-9) is a synthetic compound that has drawn attention for its potential biological activities. This article reviews its chemical properties, biological activities, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C18H18F2N2O4S

- Molecular Weight : 396.41 g/mol

- Structure : The compound features a benzoxazepine ring system and sulfonamide functional groups which are known to influence its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties.

- Anticancer Potential : Investigations into its cytotoxic effects on cancer cell lines indicate promising antitumor activity.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The sulfonamide group may inhibit certain enzymes involved in cancer progression or microbial growth.

- DNA Interaction : There is potential for the compound to induce DNA damage or interfere with DNA repair mechanisms in cancer cells.

Antitumor Activity

A study published in Science.gov highlighted the synthesis of various derivatives related to benzoxazepine structures that exhibited significant cytotoxicity against human tumor cell lines. The findings suggest that modifications in the benzoxazepine core can enhance antitumor efficacy ( ).

Antimicrobial Studies

In vitro tests have shown that compounds with similar structural motifs to this compound display antimicrobial properties against a range of pathogens. These studies indicate a potential for developing new antimicrobial agents based on this scaffold ().

Structure–Activity Relationship (SAR)

Research into the SAR of benzoxazepine derivatives indicates that modifications such as fluorination and the introduction of sulfonamide groups can significantly enhance biological activity. This trend is observed in various studies where structural alterations lead to improved potency against target cells ( ).

Data Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can purity be validated?

- Methodology :

- Synthesis : Use multi-step organic reactions, starting with sulfonylation of the benzoxazepine core followed by fluorination at positions 2 and 4 of the benzene ring. Optimize reaction conditions (e.g., solvent, temperature) using intermediates like 8-amino-3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepine .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in ethanol.

- Validation : Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via /-NMR and high-resolution mass spectrometry (HRMS) .

Q. How can the compound’s solubility and stability be assessed for in vitro studies?

- Methodology :

- Solubility : Perform shake-flask experiments in PBS (pH 7.4), DMSO, and ethanol. Measure saturation solubility using UV-Vis spectroscopy at λ~260 nm (aromatic absorbance) .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via HPLC and LC-MS to identify hydrolytic or oxidative byproducts .

Q. What spectroscopic techniques are critical for characterizing its molecular structure?

- Methodology :

- X-ray crystallography : Resolve the 3D structure to confirm the oxazepine ring conformation and sulfonamide linkage geometry (e.g., torsion angles <5° deviation from ideal values) .

- Vibrational spectroscopy : Use FT-IR to validate key functional groups (e.g., sulfonamide S=O stretch at ~1150 cm, carbonyl C=O at ~1700 cm) .

Advanced Research Questions

Q. How can computational modeling predict its binding affinity to target proteins?

- Methodology :

- Molecular docking : Use AutoDock Vina with crystal structures of related sulfonamide-binding proteins (e.g., carbonic anhydrase). Validate docking poses with molecular dynamics simulations (NAMD, 100 ns trajectories) to assess binding stability .

- Free energy calculations : Apply MM-PBSA to estimate ΔG and identify critical residues (e.g., hydrogen bonds with fluorine atoms) .

Q. What strategies resolve contradictions in bioactivity data across different assays?

- Methodology :

- Assay validation : Compare results from orthogonal assays (e.g., enzymatic vs. cell-based). For inconsistent IC values, verify assay conditions (pH, ionic strength) and compound solubility .

- Meta-analysis : Use statistical tools (e.g., ANOVA) to evaluate variability across replicates and laboratories. Cross-reference with structurally analogous compounds (e.g., 4-fluoro-N,N-dimethylbenzenesulfonamide) to identify SAR trends .

Q. How can its metabolic fate be studied to inform toxicity profiles?

- Methodology :

- In vitro metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Identify phase I metabolites (e.g., hydroxylation at the benzoxazepine methyl groups) via LC-MS/MS .

- CYP inhibition screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates. Calculate K values to assess drug-drug interaction risks .

Methodological Frameworks for Research Design

Q. What theoretical frameworks guide SAR studies for this sulfonamide derivative?

- Methodology :

- Hypothesis-driven SAR : Link substitutions (e.g., fluorine position, methyl groups) to electronic (Hammett σ values) and steric (Taft E) parameters. Use QSAR models (e.g., CoMFA) to predict bioactivity .

- Structural alerts : Compare with known toxicophores (e.g., sulfonamide hypersensitivity) using databases like TOXNET .

Q. How can researchers validate target engagement in complex biological systems?

- Methodology :

- Cellular thermal shift assay (CETSA) : Treat cells with the compound, lyse, and heat to denature unbound proteins. Detect stabilized targets via Western blot or proteomics .

- Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) into the compound. Crosslink to targets and identify via click chemistry and MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.